L-Homolysine Hydrochloride
Description
Historical Overview of Homologous Amino Acids in Biochemistry
The study of homologous amino acids, which are structurally similar to the 20 proteinogenic amino acids, has a rich history in biochemistry. Early investigations into these analogs were driven by a desire to understand the specificity of enzymes and the principles of protein structure and function. The introduction of amino acids with slightly altered side chains, such as a different length or branching pattern, allowed researchers to probe the steric and electronic requirements of active sites and binding pockets.
The exploration of non-proteinogenic amino acids gained further momentum with the discovery that many of these compounds occur naturally and play crucial physiological roles. wikipedia.org These roles can range from intermediates in metabolic pathways to components of bacterial cell walls and even neurotransmitters. wikipedia.org This realization expanded the scope of amino acid research beyond the confines of the genetic code and highlighted the vast chemical diversity that exists in biological systems. The study of meteorites has also contributed to our understanding of the prebiotic availability of a wide array of amino acids, both proteinogenic and non-proteinogenic, providing clues to the early stages of molecular evolution. nih.gov
Academic Significance of L-Homolysine Hydrochloride as a Non-Proteinogenic Amino Acid Analog
L-Homolysine, as a non-proteinogenic amino acid, holds considerable academic significance due to its ability to act as a mimic or a perturbing agent in biological systems that recognize L-lysine. wikipedia.org Its structure, featuring an additional methylene (B1212753) group in the side chain compared to lysine (B10760008), provides a subtle yet impactful modification. This allows researchers to investigate the stringency of molecular recognition processes.
The primary utility of this compound in an academic setting lies in its application as a chemical tool. By incorporating it into peptides or presenting it to enzymes, scientists can dissect the functional consequences of altering the precise positioning of the terminal amino group. This has proven invaluable in studying post-translational modifications, enzyme kinetics, and protein-protein interactions.
Structural Relationship to L-Lysine and Related Amino Acids in Research Paradigms
The key to L-homolysine's utility is its close structural resemblance to L-lysine. Both are alpha-amino acids with a basic side chain terminating in an amino group. The critical difference is the length of the aliphatic chain connecting the alpha-carbon to the terminal epsilon-amino group in lysine, which becomes a zeta-amino group in homolysine.
| Feature | L-Lysine | L-Homolysine |
| Chemical Formula | C6H14N2O2 | C7H16N2O2 |
| Side Chain Length | 4 carbons | 5 carbons |
| Terminal Amino Group | ε-amino | ζ-amino |
This subtle extension of the side chain has profound implications in research. For instance, in studies of enzymes that catalyze reactions at the lysine side chain, such as lysine acetyltransferases or deacetylases, L-homolysine can serve as a substrate or inhibitor, revealing the geometric constraints of the enzyme's active site. nih.gov The differential recognition between L-lysine and L-homolysine by enzymes like homocitrate synthase, a key enzyme in lysine biosynthesis, highlights the precise molecular discrimination that governs metabolic pathways. nih.gov
Current Research Landscape and Emerging Academic Interests
The application of this compound continues to expand into various domains of modern biochemical research. Its unique properties are being harnessed to address fundamental questions in synthetic biology, enzymology, and the development of novel biological probes.
Role in Synthetic Biology Research
In the field of synthetic biology, researchers are actively working to expand the genetic code to incorporate non-proteinogenic amino acids into proteins. This allows for the creation of novel proteins with enhanced or entirely new functions. L-homolysine is a candidate for such incorporation, offering the potential to create proteins with altered structural stability, catalytic activity, or binding affinities. The ability to introduce a longer, flexible side chain with a terminal amino group opens up possibilities for designing new biomaterials and therapeutic proteins. Recent advancements in creating diverse peptide libraries that include non-proteinogenic amino acids are paving the way for screening and selecting peptides with specific desired properties. nih.gov
Utility in Mechanistic Enzymology
This compound is a powerful tool for elucidating enzyme mechanisms. By substituting L-lysine with L-homolysine in a substrate, researchers can investigate the importance of the precise positioning of the side-chain amino group for catalysis. For example, in the study of L-lysine oxidases, which are enzymes that catalyze the oxidation of L-lysine, the use of L-homolysine can help to define the substrate specificity and the catalytic mechanism of the enzyme. nih.govnih.gov Studies on enzymes like L-lysine oxidase/monooxygenase have utilized analogs to understand the dual activities of these enzymes, identifying the products formed from different substrates. nih.govresearchgate.net This approach provides insights into how enzymes achieve their remarkable specificity and efficiency.
Application in Probe Development for Biological Systems
The development of chemical probes is essential for visualizing and manipulating biological processes in living systems. nih.gov L-homolysine serves as a valuable scaffold for the design of such probes. For instance, acetylated L-homolysine has been incorporated into peptide probes to study bromodomains, which are protein modules that recognize acetylated lysine residues. nih.gov These probes help to understand the binding preferences and the impact of modifications on protein-protein interactions. nih.gov By attaching fluorescent dyes or other reporter molecules to the side chain of L-homolysine, researchers can create probes to track the localization and dynamics of specific proteins or to screen for inhibitors of enzymes involved in lysine metabolism.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2S)-2,7-diaminoheptanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c8-5-3-1-2-4-6(9)7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
FHNRUQIXROVFLV-RGMNGODLSA-N |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CCN.Cl |
Canonical SMILES |
C(CCC(C(=O)O)N)CCN.Cl |
sequence |
X |
Origin of Product |
United States |
Synthetic and Biosynthetic Methodologies
Chemical Synthesis Approaches for L-Homolysine Hydrochloride
Chemical synthesis provides versatile and controllable routes to L-homolysine. These methods can be broadly categorized into stereoselective approaches, which establish the chiral center with high precision, and multi-step pathways that build the carbon skeleton and introduce the necessary functional groups.
Stereoselective Synthetic Routes
Stereoselective synthesis is paramount for producing enantiomerically pure L-homolysine. The primary strategies involve the use of chiral auxiliaries, asymmetric catalysis, and the modification of existing chiral precursors.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. google.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. google.com This strategy has been effectively applied to the asymmetric synthesis of α-amino acids.
A prominent approach involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. documentsdelivered.comdocumentsdelivered.com In this method, a glycine molecule is attached to a chiral auxiliary, creating a substrate where one face of the resulting enolate is sterically shielded. Subsequent alkylation with a suitable electrophile proceeds with high facial selectivity, leading to the desired stereoisomer. For example, the alkylation of chiral glycine enolates derived from novel synthons has been shown to produce α-amino acid derivatives with high diastereomeric excess (de ≥ 97.6%) and in good yields (73-90%). documentsdelivered.com The conformation of the enolate, influenced by the chiral auxiliary, dictates the π-facial selectivity of the alkylation step. documentsdelivered.com
Commonly used chiral auxiliaries in amino acid synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. google.comnih.govwikimedia.org Evans oxazolidinones, prepared from corresponding amino acids, are acylated and then deprotonated to form a Z-enolate. google.comwikimedia.org The bulky substituent on the oxazolidinone ring directs the approach of the electrophile, ensuring high stereoselectivity. google.com Similarly, camphorsultam, a rigid bicyclic structure, provides excellent stereocontrol in various reactions, including alkylations. documentsdelivered.com
| Chiral Auxiliary Strategy | Auxiliary Type | Key Principle | Reported Efficiency |
| Glycine Enolate Alkylation | Oxazinone Derivative | Diastereoselective alkylation of a homochiral glycine equivalent. documentsdelivered.com | High diastereoselectivity (de ≥ 97.6%) documentsdelivered.com |
| Evans Auxiliary | Oxazolidinone | Steric hindrance from substituents directs alkylation of the Z-enolate. google.com | Widely used for various stereoselective transformations. google.com |
| Oppolzer's Auxiliary | Camphorsultam | Rigid sultam structure provides a highly predictable stereochemical outcome. documentsdelivered.com | Effective for asymmetric Diels-Alder and alkylation reactions. |
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral amino acids, methods like the catalytic asymmetric Strecker reaction or the allylic alkylation of glycine-based complexes are relevant. rsc.orgnih.gov
For instance, the asymmetric synthesis of α-amino acids with branched side chains has been achieved using a chiral Strecker approach induced by a p-toluenesulfinylimine. nih.gov In another example, the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates has yielded multisubstituted allylic amino acid derivatives with high enantioselectivity and diastereoselectivity under mild conditions. rsc.org While not explicitly reported for L-homolysine, these catalytic methods demonstrate powerful strategies for setting the α-stereocenter that could be adapted for its synthesis.
This strategy begins with an existing, often naturally occurring, chiral molecule and modifies it to yield the target compound, preserving the original stereochemistry. A key precursor for L-homolysine is L-α-aminoadipic acid, an intermediate in the fungal biosynthetic pathway of lysine (B10760008). nih.govresearchgate.net
The biosynthesis of lysine in fungi proceeds via the α-aminoadipate (AAA) pathway. wikimedia.orgnih.gov This pathway starts with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. nih.govresearchgate.net A series of enzymatic steps, including isomerization and oxidative decarboxylation, converts homocitrate into α-ketoadipate. nih.govresearchgate.net A crucial transamination step then converts α-ketoadipate into L-α-aminoadipic acid, which is further processed to yield L-lysine. nih.govresearchgate.net Chemical synthesis can mimic this by using L-α-aminoadipic acid, derived from fermentation or other means, as a chiral starting material. The carboxylic acid side chain of L-α-aminoadipic acid can then be selectively reduced to the primary alcohol, which is subsequently converted to the amine to furnish L-homolysine.
Another approach involves the use of enzymes for kinetic resolution. For example, the enantioselective synthesis of L-homophenylalanine has been achieved using a combination of L-aminoacylase and N-acylamino acid racemase. This system allows for the dynamic kinetic resolution of a racemic N-acylamino acid precursor, converting it entirely into the desired L-amino acid with high efficiency. nih.gov
Multi-Step Organic Synthesis Pathways
Multi-step syntheses are required to construct the carbon backbone of L-homolysine and introduce the α-amino and ε-amino functionalities with the correct stereochemistry. These pathways often integrate stereoselective steps.
Reductive amination is a powerful reaction that converts a carbonyl group (aldehyde or ketone) into an amine. nih.gov This reaction is central to many amino acid syntheses as it can be used to form the α-amino acid moiety from an α-keto acid precursor.
In the context of L-homolysine synthesis, one could envision a pathway starting from 2-oxoadipic acid or a protected derivative thereof. The reductive amination of the α-keto group, in the presence of ammonia (B1221849) and a reducing agent, would form the racemic α-aminoadipic acid. To achieve stereoselectivity, a chiral amine could be used in place of ammonia, followed by removal of the chiral group, or an asymmetric catalytic reductive amination could be employed. Nature's biosynthesis of amino acids often utilizes the enzymatic reduction of ketimines, a biological equivalent of this process. nih.gov
The biosynthesis of L-α-aminoadipic acid itself involves a transamination reaction where α-ketoadipate is converted to L-α-aminoadipic acid, which is mechanistically related to reductive amination. nih.govresearchgate.net A chemical synthesis mimicking this would involve the reaction of an α-keto acid with an amine source to form an imine intermediate, which is then reduced stereoselectively to the desired L-amino acid.
Appel Bromination Intermediates
The Appel reaction is a versatile method in organic synthesis for converting alcohols into alkyl halides under mild, neutral conditions. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction typically utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄) for chlorination or carbon tetrabromide (CBr₄) for bromination. wikipedia.orgorganic-chemistry.org In the context of L-homolysine synthesis, the Appel reaction, specifically bromination, can be employed to generate key intermediates from alcohol precursors.
The reaction proceeds via the formation of a phosphonium (B103445) salt from the interaction of triphenylphosphine with the carbon tetrahalide. wikipedia.orgorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the phosphorus atom and leading to the formation of an oxyphosphonium intermediate. alfa-chemistry.comnrochemistry.com This transforms the hydroxyl group into an excellent leaving group. Subsequently, a halide ion displaces the activated oxygen in an Sₙ2 reaction, resulting in the desired alkyl halide and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.orgnrochemistry.com A significant feature of the Appel reaction is that it proceeds with an inversion of configuration at a stereogenic carbon center. alfa-chemistry.comorganic-chemistry.org
While specific examples detailing the Appel bromination for L-homolysine precursors are not extensively documented in the provided search results, the general mechanism allows for its application in converting a suitably protected amino alcohol, a precursor to the homolysine side chain, into a bromo derivative. This bromo-intermediate is then primed for subsequent nucleophilic substitution to introduce the second amino group of the homolysine side chain.
Table 1: Key Features of the Appel Reaction
| Feature | Description |
|---|---|
| Reagents | Triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄) |
| Substrate | Primary and secondary alcohols |
| Product | Alkyl halides |
| Conditions | Mild and generally neutral |
| Stereochemistry | Inversion of configuration at the reaction center (Sₙ2) |
| Byproduct | Triphenylphosphine oxide (TPPO) |
Schöllkopf Bislactim Amino Acid Synthesis Applications
The Schöllkopf bislactim method is a powerful and widely recognized strategy for the asymmetric synthesis of non-proteinogenic α-amino acids with high enantiomeric purity. wikipedia.orgdrugfuture.com Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral auxiliary to control the stereochemistry of an alkylation reaction. wikipedia.org
The synthesis begins with the formation of a 2,5-diketopiperazine, a cyclic dipeptide, from glycine and a chiral amino acid, typically (R)- or (S)-valine. wikipedia.org The bulky isopropyl group of the valine residue serves as the chiral director. wikipedia.orgchemtube3d.com The diketopiperazine is then converted to its bislactim ether by O-methylation. wikipedia.org Deprotonation of the prochiral carbon atom of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion. wikipedia.org
The stereoselectivity of the Schöllkopf method is achieved in the subsequent alkylation step. wikipedia.org The isopropyl group of the valine auxiliary sterically hinders one face of the carbanionic center, directing the incoming electrophile (an alkyl halide) to the opposite face. wikipedia.org This results in a highly diastereoselective alkylation. For the synthesis of L-homolysine, an appropriate electrophile would be a protected 4-halobutyl derivative (e.g., 1-bromo-4-iodobutane (B1596223) or a similar reagent where one end is protected and the other is reactive).
Finally, acidic hydrolysis of the alkylated bislactim ether cleaves the dipeptide, yielding the methyl ester of the newly synthesized amino acid (L-homolysine methyl ester) and the chiral auxiliary (valine methyl ester), which can be separated. wikipedia.org This method consistently achieves high enantiomeric excess, often exceeding 95% ee. wikipedia.org
Table 2: Steps in the Schöllkopf Synthesis of L-Homolysine
| Step | Description |
|---|---|
| 1. Bislactim Formation | Cyclization of glycine and (R)-valine to form a 2,5-diketopiperazine, followed by O-methylation. |
| 2. Deprotonation | Abstraction of a proton from the glycine unit using a strong base (e.g., n-BuLi). |
| 3. Diastereoselective Alkylation | Reaction of the carbanion with a suitable 4-carbon electrophile. |
| 4. Hydrolysis | Acidic cleavage of the bislactim to release L-homolysine methyl ester and the chiral auxiliary. |
Lossen Rearrangement for ε-Acetylated Homolysine Derivatives
A specific application of the Lossen rearrangement has been reported for the synthesis of Nε-acetyl-L-homolysine, starting from L-2-aminosuberic acid. bohrium.comnih.gov The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be trapped by a nucleophile. researchgate.net
In this synthetic strategy, L-2-aminosuberic acid serves as the starting material. bohrium.comnih.gov The synthesis involves the selective transformation of the ω-carboxylic acid group of suberic acid into a hydroxamic acid. This hydroxamic acid is then subjected to the conditions of the Lossen rearrangement. The rearrangement proceeds through the formation of an isocyanate intermediate from the hydroxamic acid. bohrium.comresearchgate.net This isocyanate is subsequently trapped to form the desired ε-amino group of the homolysine backbone. The synthesis ultimately yields building blocks such as Fmoc-L-hLys(Ac)-OH and Fmoc-L-hLys(Alloc)-OH. bohrium.com
This methodology is particularly useful for producing ε-acetylated L-homolysine, which can be incorporated into peptide probes to study post-translational modifications and the binding preferences of proteins like bromodomains and the activity of deacetylases such as sirtuins. bohrium.comnih.gov
Protecting Group Strategies in this compound Synthesis
The synthesis of this compound, especially for its incorporation into peptides, necessitates a robust protecting group strategy to prevent unwanted side reactions at the various functional groups: the α-amino group, the ε-amino group of the side chain, and the carboxyl group. biosynth.comiris-biotech.de The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group without affecting others. iris-biotech.deresearchgate.net
N-Terminal Protecting Group Selection (e.g., Fmoc, Boc)
The α-amino group is temporarily protected during peptide synthesis to allow for sequential addition of amino acids. biosynth.comthermofisher.com The two most common N-terminal protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. thermofisher.comlibretexts.org
Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed using a mild base such as a solution of piperidine (B6355638) in an organic solvent. iris-biotech.dethermofisher.com Fmoc chemistry is widely used in solid-phase peptide synthesis (SPPS). nih.gov
Boc (tert-butoxycarbonyl): The Boc group is acid-labile and requires a moderately strong acid, like trifluoroacetic acid (TFA), for its removal. thermofisher.comopenaccesspub.org
Side-Chain Protecting Group Implementation
The ε-amino group of the L-homolysine side chain is nucleophilic and requires protection to prevent branching and other side reactions during peptide synthesis. biosynth.com The protecting groups used for the lysine side chain are generally applicable to homolysine. peptide.com These are considered "permanent" protecting groups as they must remain intact throughout the chain assembly and are typically removed during the final cleavage from the resin. iris-biotech.de
Common side-chain protecting groups for the ε-amino group include:
Boc (tert-butoxycarbonyl): In Fmoc-based SPPS, the Boc group is a common choice for side-chain protection as it is stable to the basic conditions used for N-terminal Fmoc removal but is cleaved by the final acid treatment (e.g., with TFA). peptide.com
Orthogonal Protecting Groups: For applications requiring selective modification of the homolysine side chain while the peptide is still on the resin, orthogonal protecting groups are employed. peptide.comiris-biotech.de Examples include:
Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These are highly acid-labile groups that can be removed with dilute TFA, leaving other acid-labile groups like Boc intact. iris-biotech.depeptide.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are cleaved by treatment with hydrazine, providing another layer of orthogonality. peptide.comiris-biotech.de
Alloc (Allyloxycarbonyl): This group can be removed under neutral conditions using a palladium catalyst. peptide.com
Table 3: Common Protecting Groups in L-Homolysine Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| α-Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) |
| α-Amino | tert-butoxycarbonyl | Boc | Acid (e.g., TFA) |
| ε-Amino | tert-butoxycarbonyl | Boc | Acid (e.g., TFA) |
| ε-Amino | 4-Methyltrityl | Mtt | Dilute Acid (e.g., 1% TFA in DCM) |
| ε-Amino | Allyloxycarbonyl | Alloc | Pd(0) catalyst |
| ε-Amino | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine |
| Carboxyl | Methyl ester | -OMe | Mild basic hydrolysis |
Carboxyl Group Protection Methodologies
In solution-phase synthesis, or when the C-terminal residue is not attached to a solid support, the carboxyl group must be protected to prevent its reaction with the activated carboxyl group of the incoming amino acid. libretexts.orggcwgandhinagar.comddugu.ac.in Common methods for carboxyl group protection involve conversion to an ester. libretexts.org
Methyl and Ethyl Esters: These are simple esters that can be formed using standard esterification methods. They are typically removed by saponification (hydrolysis with aqueous base). libretexts.org
Benzyl Esters (Bzl): Benzyl esters are frequently used because they can be cleaved under mild conditions by catalytic hydrogenolysis (H₂/Pd), which does not affect many other protecting groups. libretexts.orggcwgandhinagar.com They can also be removed by strong acids or base hydrolysis. libretexts.org
In solid-phase peptide synthesis (SPPS), the resin itself acts as the C-terminal protecting group, linking to the first amino acid through an ester or amide bond that is stable throughout the synthesis until the final cleavage step. biosynth.com
Improved Synthetic Efficiency and Scalability in Research Settings
The chemical synthesis of this compound in research settings has seen advancements aimed at improving efficiency and scalability. One notable strategy involves the chemoenzymatic polymerization (CEP) approach. Although demonstrated for poly-L-lysine, the principles can be extended to L-homolysine. This method utilizes enzymes like papain as catalysts, which allows for polymerization under mild, aqueous conditions. A key advantage is the enzyme's substrate specificity, which enables regioselective polymerization without the need for protecting reactive side-chain functional groups. nih.gov
Another avenue for improving synthetic efficiency is through the use of transaminases. These enzymes are effective biocatalysts for creating chiral amines, including non-canonical amino acids. nih.govrsc.org The use of a "smart" amine donor, such as lysine, in transaminase-catalyzed reactions can drive the reaction equilibrium towards the desired product, eliminating the need for large excesses of the amine donor or complex multi-enzyme systems. nih.gov This strategy shows promise for broader application in the synthesis of various amino acids. nih.gov
Table 1: Comparison of Synthetic Strategies for Amino Acid Derivatives
| Synthetic Strategy | Key Features | Potential Application to L-Homolysine | Reference |
| Chemoenzymatic Polymerization (CEP) | One-pot synthesis, mild reaction conditions, regioselective, environmentally friendly. | Efficient and scalable production of poly-L-homolysine. | nih.gov |
| Transaminase-Catalyzed Synthesis | Use of "smart" amine donors, high enantioselectivity, circumvents unfavorable equilibria. | Enantiomerically pure synthesis of L-homolysine. | nih.govrsc.org |
Biosynthetic Pathways and Enzymology of Homolysine Derivatives
The biosynthesis of L-homolysine is not a naturally occurring primary metabolic pathway. However, its structural similarity to L-lysine suggests that the enzymes involved in lysine biosynthesis and metabolism could potentially be harnessed for its production.
The biosynthesis of lysine primarily occurs through two distinct pathways: the diaminopimelate (DAP) pathway, common in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in many fungi and some archaea. nih.govmdpi.com Theoretically, L-homolysine could be produced by leveraging the inherent promiscuity of the enzymes in these pathways.
In the fungal AAA pathway, the initial step is the condensation of acetyl-CoA and 2-oxoglutarate to form homocitrate, catalyzed by homocitrate synthase. nih.govresearchgate.net This pathway proceeds through several enzymatic steps to ultimately yield lysine. nih.govresearchgate.net It is conceivable that by feeding analogous substrates or through protein engineering of the pathway enzymes, a similar series of reactions could lead to the synthesis of L-homolysine.
The enzymatic production of L-homolysine can be explored through the action of enzymes that metabolize lysine and its analogs.
Several enzymes involved in lysine metabolism are potential candidates for the transformation of homolysine precursors. These include:
Saccharopine Dehydrogenase (SDH): This enzyme is a key player in the fungal AAA pathway, catalyzing the final step of lysine biosynthesis. mdpi.com It is also involved in lysine degradation in mammals. hmdb.ca
Lysine Decarboxylase (LDC): This enzyme catalyzes the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govsigmaaldrich.com Its activity with lysine analogs is of interest for biotransformations.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group and are widely used in the synthesis of chiral amines and amino acids. nih.govrsc.orgmdpi.comresearchgate.net
Ammonia Lyases and Aminomutases: These enzymes catalyze the addition of ammonia to double bonds or the intramolecular transfer of amino groups, respectively, and are of interest for synthesizing a range of α- and β-amino acids. nih.gov
The feasibility of using lysine-metabolizing enzymes for L-homolysine synthesis depends on their substrate specificity.
Saccharopine Dehydrogenase (SDH): Studies on saccharopine dehydrogenase from Saccharomyces cerevisiae have shown that the enzyme has stringent specificity for L-lysine. nih.govnih.gov However, it can accept a variety of α-keto acid analogs, suggesting that the binding pocket for this substrate is relatively flexible. nih.govnih.gov This flexibility might be exploited to use a homolysine precursor as a substrate. The enzyme's binding pocket for the amino acid substrate is thought to involve hydrophobic interactions with the side chain. nih.gov
Lysine Decarboxylase (LDC): The substrate specificity of LDC varies among different microorganisms. Some LDCs exhibit activity towards other amino acids like ornithine and arginine. nih.gov For example, LDC from Klebsiella pneumoniae and Selenomonas ruminantium can act on ornithine. nih.gov The active site of LDCs contains a highly conserved motif that binds the cofactor pyridoxal (B1214274) 5'-phosphate. nih.gov The ability of a particular LDC to accept homolysine as a substrate would depend on the specific architecture of its active site.
Table 2: Substrate Specificity of Key Lysine-Metabolizing Enzymes
| Enzyme | Natural Substrate(s) | Known Alternative Substrates/Inhibitors | Potential for Homolysine Transformation | Reference |
| Saccharopine Dehydrogenase | L-Lysine, α-Ketoglutarate, NADH | Pyruvate, glyoxylate, α-ketobutyrate, various NAD analogs | Possible if a suitable α-keto acid precursor for homolysine is used. | nih.govnih.gov |
| Lysine Decarboxylase | L-Lysine | L-Ornithine, L-Arginine (in some species) | Dependent on the specific LDC isozyme's active site flexibility. | nih.gov |
The production of non-canonical amino acids, such as L-homolysine, through microbial fermentation is an attractive and environmentally friendly approach. nih.govresearchgate.netnih.govresearchgate.net Metabolic engineering of microorganisms like Escherichia coli has been successfully employed for the production of various amino acids. nih.govresearchgate.netnih.govresearchgate.net
Strategies for engineering microbial pathways for homolysine production could include:
Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing metabolic pathways that consume key precursors would need to be inactivated. nih.govresearchgate.netnih.gov For instance, in E. coli, pathways leading to the synthesis of other amino acids from the aspartate family might be blocked. researchgate.net
Overexpression of Key Enzymes: The expression of enzymes that are bottlenecks in the biosynthetic pathway could be enhanced. nih.govresearchgate.netnih.gov This might involve introducing genes for promiscuous enzymes that can act on homolysine precursors.
Enhancing Precursor Supply: The availability of precursor molecules is crucial for high-yield production. nih.govresearchgate.netnih.gov Metabolic engineering can be used to increase the intracellular pools of necessary precursors.
The exploration of these strategies, which have proven successful for other amino acids like L-homoserine, provides a solid foundation for developing microbial cell factories for the sustainable production of this compound. nih.govresearchgate.netnih.govresearchgate.net
Biochemical and Biological Roles in Research Models
Role as a Metabolite or Intermediate in Non-Human Systems
As a non-proteinogenic amino acid, L-homolysine is not incorporated into proteins during translation but can participate in or interfere with metabolic pathways that utilize L-lysine.
Hypothetical Involvement in Extended Lysine (B10760008) Catabolism
The catabolism of L-lysine is a well-documented process in various organisms, including mammals and bacteria, proceeding through several pathways, most prominently the saccharopine and pipecolate pathways. reactome.orgscispace.com In mammals, the saccharopine pathway is the most common, breaking down lysine into glutaryl-CoA, a key intermediate in carbon metabolism. scispace.com In bacteria like Pseudomonas putida, L-lysine can be catabolized via two parallel pathways, one involving δ-aminovalerate and the other involving the racemization of L-lysine to D-lysine, with key metabolites like L-pipecolate and α-aminoadipate. nih.govnih.gov
Given that L-homolysine is a close structural analog of L-lysine, it is hypothesized that it could enter these catabolic pathways. It might be recognized, albeit with lower efficiency, by the enzymes that initiate lysine breakdown. For instance, it could potentially be a substrate for the initial enzymes of the saccharopine pathway, leading to the formation of a "homo-saccharopine" analog. However, the subsequent enzymes in the pathway may not process this larger analog effectively, potentially leading to its accumulation or the formation of aberrant metabolites. There is currently no direct research confirming a complete catabolic pathway for L-homolysine in any non-human system.
Precursor Potential in Secondary Metabolite Biosynthesis Research
L-lysine is a crucial precursor for a wide array of secondary metabolites in bacteria and fungi, including β-lactam antibiotics, and various antitumor, immunosuppressant, and antifungal compounds. mdpi.comnih.gov The biosynthesis of these complex molecules depends on the supply of precursors from primary metabolism. nih.gov
In research, amino acid analogs are often supplied to microbial cultures to see if they can be incorporated into secondary metabolites, leading to the production of novel bioactive compounds. By extension, L-homolysine holds potential as a precursor substitute in such research. Its introduction into a fermentation process could theoretically lead to its incorporation by non-ribosomal peptide synthetases (NRPSs) or other biosynthetic enzymes that have a degree of substrate promiscuity. This could result in the generation of novel antibiotic or siderophore analogs with altered biological activities. While this is a recognized strategy in chemical biology and natural product discovery, specific published examples of L-homolysine incorporation into secondary metabolites are not prominent in the available literature.
Enzymatic Transformations and Catalysis Involving L-Homolysine Hydrochloride
The primary research application of this compound is in in vitro studies to understand the specificity and mechanisms of lysine-utilizing enzymes.
Substrate Activity with Lysine-Specific Enzymes in In Vitro Assays
As an analog of L-lysine, L-homolysine can be used to test the substrate specificity of enzymes that normally bind L-lysine. These interactions can range from competitive inhibition, where it binds to the active site but cannot be processed, to serving as a poor substrate.
Lysine oxidases are enzymes that catalyze the oxidative deamination of L-lysine. wikipedia.org There are two main types distinguished by the position of oxidation:
L-lysine α-oxidase (LysOα) : This enzyme acts on the α-amino group of L-lysine. The L-lysine α-oxidase from the fungus Trichoderma viride is noted for its very strict substrate specificity for L-lysine. sigmaaldrich.comnih.govelsevierpure.com Structural studies reveal a narrow active site that precisely accommodates the L-lysine side chain. nih.govelsevierpure.com This high specificity suggests that L-homolysine, with its longer side chain, would likely be a poor substrate, if it binds at all. However, research has shown that mutating key residues in the active site (e.g., D212A/D315A) can alter the enzyme's substrate specificity, opening the possibility for engineered variants that could process L-homolysine. nih.gov
L-lysine ε-oxidase (LysOε) : This enzyme, found in bacteria such as Marinomonas mediterranea, oxidizes the ε-amino group on the side chain of L-lysine. nih.gov This enzyme also shows high stereospecificity for free L-lysine. Its activity is known to be inhibited by substrate analogues like cadaverine (B124047) and 6-aminocaproic acid. nih.gov This inhibitory action by structurally similar molecules suggests that L-homolysine could also act as a competitive inhibitor of L-lysine ε-oxidase.
Table 1: Investigated Lysine-Specific Enzymes and Their Interactions
| Enzyme | Natural Substrate | Action on Substrate | Known Interaction with Analogs | Hypothetical Interaction with L-Homolysine |
|---|---|---|---|---|
| L-lysine α-oxidase (LysOα) | L-Lysine | Oxidative deamination at the α-carbon | Strict specificity; altered by mutation nih.govelsevierpure.com | Poor substrate or inhibitor for wild-type; potential substrate for engineered mutants. |
| L-lysine ε-oxidase (LysOε) | L-Lysine | Oxidative deamination at the ε-carbon | Inhibited by cadaverine, 6-aminocaproic acid nih.gov | Potential competitive inhibitor. |
| Diaminopimelate Decarboxylase | meso-Diaminopimelate | Decarboxylation to produce L-Lysine | Product (L-lysine) acts as a feedback inhibitor wikipedia.orgnih.gov | No documented interaction. |
Diaminopimelate decarboxylase (DAPDC) is a key enzyme in the lysine biosynthetic pathway in most bacteria and plants, catalyzing the final step: the conversion of meso-diaminopimelate (mDAP) into L-lysine. wikipedia.orgnih.gov The synthesis and activity of this enzyme are typically regulated by the intracellular concentration of its product, L-lysine, through feedback inhibition. wikipedia.orgnih.gov High levels of L-lysine repress the synthesis of the enzyme. nih.gov
The active site of DAPDC is highly specific for its substrate, mDAP. wikipedia.org There is no scientific literature available from the conducted searches that documents studies on the interaction between L-homolysine and diaminopimelate decarboxylase or its analogs. Given that L-homolysine is structurally distinct from both the substrate (mDAP) and the regulatory product (L-lysine), a significant interaction is not expected. It would not fit as a substrate, and its ability to act as a feedback regulator would be questionable without specific testing.
Influence of L-Homolysine on Enzyme Function and Kinetics
The structural variance of L-Homolysine from L-lysine, specifically the extended side chain, has been shown to influence its interaction with various enzymes. Research has demonstrated that L-Homolysine can act as a substrate for certain enzymes, while being resistant to others, providing a means to probe enzyme specificity and reaction mechanisms.
For instance, L-amino acid oxidase from the venom of Crotalus adamanteus has been found to oxidize L-Homolysine. cdnsciencepub.com This indicates that the active site of this particular enzyme can accommodate the longer side chain of L-Homolysine and catalyze its deamination. Conversely, lysine decarboxylase from Bacterium cadaveris does not act on DL-Homolysine, highlighting the stringent substrate specificity of this enzyme where the precise length of the lysine side chain is critical for binding and catalysis. cdnsciencepub.com
The study of L-lysine-α-oxidase, an enzyme that catalyzes the oxidative deamination of L-lysine, has also provided insights. nih.govwikipedia.org While the primary substrate for this enzyme is L-lysine, research into its substrate specificity with various analogs can reveal the flexibility of its active site. The enzymatic activity of L-lysine-α-oxidase from Trichoderma harzianum Rifai has been shown to be slightly elevated towards other amino acids like L-Phenylalanine, L-Tyrosine, L-Arginine, L-Histidine, and L-Ornithine in the presence of certain bacterial metabolic products, suggesting a degree of promiscuity that might extend to L-Homolysine under specific conditions. researchgate.net
Participation in Protein Modification Studies (e.g., Ubiquitination, Acylation)
Post-translational modifications (PTMs) are crucial for regulating protein function, and lysine residues are common targets for a variety of modifications, including ubiquitination and acylation. The use of L-Homolysine and its derivatives in studying these processes has been instrumental in understanding the molecular requirements of the enzymatic machinery involved.
L-Homolysine as an Acceptor in Ubiquitin Ligation Studies
Ubiquitination is a key regulatory process where ubiquitin (Ub) is attached to a substrate protein, typically at a lysine residue. Research has utilized L-Homolysine to investigate the specificity of the enzymes involved in this cascade. In studies examining the transfer of ubiquitin from the E2 conjugating enzyme UBE2N to free amino acids, L-Homolysine demonstrated robust reactivity, indicating it can act as an acceptor for ubiquitin. nih.gov This suggests a lack of absolute requirement for the precise side-chain length of lysine for the initial ubiquitin transfer in solution.
However, when L-Homolysine was incorporated into a ubiquitin molecule to study the formation of polyubiquitin (B1169507) chains, the results were different. For the formation of K63-linked di-ubiquitin chains by the HECT E3 ligase NEDD4, robust formation was observed only with the native lysine acceptor. The use of L-Homolysine (referred to as K63UBC5) resulted in greatly reduced di-ubiquitin formation. nih.gov This demonstrates that while L-Homolysine can be a substrate for ubiquitination, the geometry and length of the side chain are critical for efficient polyubiquitin chain formation by specific E2 and E3 enzymes.
Acetylated L-Homolysine in Deacetylase Probing
Lysine acetylation is a reversible post-translational modification that plays a vital role in regulating gene expression and other cellular processes. The enzymes responsible for removing acetyl groups are known as lysine deacetylases (KDACs) or histone deacetylases (HDACs). Acetylated L-Homolysine has been used as a chemical probe to study the activity and substrate specificity of these enzymes.
The rationale behind using acetylated L-Homolysine is to understand how the variation in the side-chain length affects recognition and catalysis by deacetylases. By comparing the deacetylation of peptides containing acetylated L-lysine versus acetylated L-Homolysine, researchers can gain insights into the structural constraints of the enzyme's active site. Reversible lysine acetylation is a key regulatory mechanism for the activity of various enzymes, and studying analogs like acetylated L-Homolysine helps to elucidate the specificity of the deacetylases involved. nih.gov The process of histone acetylation, for example, neutralizes the positive charge of lysine and affects its interaction with DNA, and enzymes that regulate this are crucial for transcriptional control. youtube.com
Comparative Studies with L-Lysine and Other Amino Acids in Research Models
Direct comparisons between L-Homolysine and L-lysine in various experimental setups have been crucial for understanding the structure-function relationships in biological systems. These studies often focus on how the seemingly minor difference in side-chain length can lead to significant changes in biochemical interactions and metabolic roles.
Impact of Side-Chain Length on Biochemical Interactions
The single additional methylene (B1212753) group in the side chain of L-Homolysine compared to L-lysine has a demonstrable impact on its interaction with enzymes that catalyze post-translational modifications.
Similarly, studies on histone lysine acetyltransferases (KATs) have shown that these enzymes exhibit a preference for the natural lysine side-chain length. While they can catalyze the acetylation of longer lysine analogs like L-Homolysine (hK), the catalytic efficiency is generally decreased compared to L-lysine. For example, the KATs MOF, PCAF, and GCN5 were able to acetylate histone peptides containing homolysine, but with reduced efficiency. cdnsciencepub.com In contrast, shorter lysine analogs were not substrates for these enzymes. This suggests that while there is some flexibility in the active sites of these enzymes, the native lysine side-chain length is optimal for efficient catalysis.
Analogous Roles in Metabolic Antagonism Research
Metabolic antagonists are compounds that are structurally similar to essential metabolites and can interfere with their normal function, often by competing for the active site of an enzyme. Due to its structural similarity to L-lysine, L-Homolysine has the potential to act as a metabolic antagonist in pathways involving lysine.
A clear example of this principle is the feedback inhibition of homocitrate synthase (HCS), the first enzyme in the α-aminoadipate pathway of lysine biosynthesis in many fungi and some archaea. L-lysine acts as a competitive inhibitor of HCS, binding to the active site and preventing the binding of the substrate 2-oxoglutarate. researchgate.netnih.gov This is a classic case of feedback regulation where the end product of a pathway inhibits an early enzymatic step. Although these studies focus on L-lysine, the principle of competitive inhibition by a structurally similar molecule provides a framework for how L-Homolysine could potentially act as a metabolic antagonist in other lysine-dependent pathways. By competing with lysine for binding to enzymes or transporters, L-Homolysine could disrupt normal cellular metabolism, a principle that is exploited in the development of antimicrobial agents that target amino acid biosynthesis. nih.gov
The study of such analogs is critical for understanding the intricacies of metabolic regulation and for the rational design of enzyme inhibitors.
Analytical Research Techniques for L Homolysine Hydrochloride
Advanced Chromatographic and Spectroscopic Methods in Research
In the research landscape, the characterization of L-Homolysine Hydrochloride is predominantly achieved through a combination of chromatographic and spectroscopic methods. These techniques provide detailed insights into the compound's properties, ensuring the accuracy and reliability of research findings.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and quantifying its presence in various research samples. Due to its non-chromogenic nature, direct UV detection of L-lysine and its analogs can be challenging, often necessitating derivatization to form chromogenic or fluorescent derivatives for enhanced detection. However, methods have been developed to analyze these compounds without derivatization.
The development of specific HPLC methods is critical for the accurate analysis of this compound in different research contexts. For instance, a reversed-phase HPLC (RP-HPLC) method with a Diode Array Detector (DAD) has been developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspensions. This method utilizes a C8 column and an optimized mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with 1-Heptane sulphonic acid anhydrous sodium salt as an ion-pairing reagent. The buffer's pH is adjusted to 2.50 with orthophosphoric acid, and detection is carried out at 208 nm.
Another approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which has been successfully used for the analysis of non-derivatized amino acids like lysine (B10760008). One such method employs a silica (B1680970) column with an isocratic mobile phase of potassium dihydrogen phosphate and acetonitrile.
The development of these methods often involves optimizing several parameters to achieve the desired separation and sensitivity.
Interactive Data Table: HPLC Method Parameters for Amino Acid Analysis
| Parameter | RP-HPLC-DAD Method | HILIC Method | RP-HPLC Method |
| Column | C8 | Kromasil SIL (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Solvent A: Phosphate buffer:acetonitrile (95:5 v/v)Solvent B: Phosphate buffer:acetonitrile (5:95 v/v) | 50 mM Potassium dihydrogen phosphate and Acetonitrile (30:70) | 10 mM Potassium dihydrogen phosphate (pH 7.5 with triethylamine) |
| Detection | 208 nm | 200 nm | 214 nm |
| Flow Rate | 1 mL/min | Not specified | 0.5 mL/min |
| Temperature | Not specified | 30°C | 25°C |
Ion exchange chromatography (IEC) is a cornerstone technique for the separation of amino acids, including L-Homolysine, based on their net charge. This method utilizes a stationary phase with charged functional groups that interact with the charged amino acid molecules. Cation exchange resins, which are negatively charged, are commonly used to bind positively charged amino acids like lysine.
The separation process begins with equilibrating the ion exchange column with a buffer at a specific pH to ensure the target amino acids bind to the resin. Elution is then typically achieved by changing the pH or increasing the ionic strength of the mobile phase, often by introducing a salt gradient (e.g., NaCl). This causes the bound amino acids to detach from the resin at different rates, allowing for their separation.
In the context of complex biological samples, a "cleanup" procedure using a weakly acidic cation exchange resin can be employed to isolate basic amino acids like lysine before further analysis by techniques such as RP-HPLC. This pre-purification step helps to remove interfering substances and improve the accuracy of quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its intermediates in research. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within a molecule. The chemical shift of a proton in a ¹H NMR spectrum is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. For L-lysine, distinct signals corresponding to the protons at different positions (α, β, γ, δ, ε) can be observed. For instance, in the ¹H NMR spectrum of L-lysine in D₂O, the α-CH proton typically appears as a triplet. The analysis of these signals and their coupling patterns allows researchers to confirm the proton framework of this compound.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Lysine
| Proton | Chemical Shift (ppm) in D₂O |
| α-CH | 4.08-4.03 (t) |
| ε-CH₂ | 2.92-2.87 (t) |
| β-CH₂ | 1.90-1.87 (m) |
| δ-CH₂ | 1.60-1.55 (m) |
| γ-CH₂ | 1.43-1.34 (m) |
| Note: Chemical shifts can vary depending on the solvent and pH. |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon backbone of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, methylene) and its local electronic environment. For amino acids, the carbonyl carbon signal is typically found in the range of 169-173 ppm. Analyzing the ¹³C NMR spectrum allows for the unambiguous confirmation of the carbon skeleton of this compound and its research products.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Lysine
| Carbon Atom | Chemical Shift (ppm) in H₂O |
| C=O (Carboxyl) | 177.29 |
| Cα | 57.39 |
| Cε | 42.00 |
| Cβ | 32.65 |
| Cδ | 29.15 |
| Cγ | 24.08 |
| Note: Chemical shifts can vary depending on the solvent and pH. |
2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for unambiguously confirming the structure of L-homolysine by mapping the connectivity between atoms within the molecule.
Correlated Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) couplings. In the context of L-homolysine, a COSY spectrum would display cross-peaks between adjacent protons along the carbon backbone. For instance, the proton on the alpha-carbon (α-H) would show a correlation to the protons on the beta-carbon (β-CH2), which in turn would show correlations to the gamma-protons (γ-CH2), and so on, down to the zeta-protons (ζ-CH2) adjacent to the terminal amino group. This provides a clear and sequential map of the proton network within the aliphatic side chain.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of L-homolysine would show a cross-peak for each carbon atom that has attached protons, linking the ¹H chemical shift to the ¹³C chemical shift. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, the α-H signal would correlate with the α-C signal, the β-protons with the β-carbon, and so forth. The carbonyl carbon of the carboxylic acid group would not appear in a standard HSQC spectrum as it lacks a directly attached proton.
The Biological Magnetic Resonance Bank (BMRB) provides data for L-lysine, a closely related amino acid, which can serve as a reference for interpreting L-homolysine spectra. For L-lysine, 2D [¹H,¹H]-COSY and 2D [¹H,¹³C]-HSQC experiments have been performed, and the resulting data are publicly available. bmrb.io These spectral databases are crucial resources for researchers working on the structural elucidation of similar molecules like L-homolysine.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The molecular formula for L-homolysine is C₇H₁₆N₂O₂, which corresponds to a monoisotopic mass of 160.1212 atomic mass units (amu). nih.gov The hydrochloride salt will have a correspondingly higher mass due to the addition of HCl.
Electron ionization (EI) is a common fragmentation technique in mass spectrometry. For the related compound L-lysine, the EI mass spectrum shows characteristic fragment ions that can help in identifying the molecule. nist.gov Similar fragmentation patterns would be expected for L-homolysine, with losses of the amino group, the carboxyl group, and fragmentation along the aliphatic side chain.
LC-MS for Mixture Analysis and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for analyzing complex mixtures. researchgate.net This technique is particularly useful for identifying and quantifying amino acids like L-homolysine in various samples.
In a typical LC-MS setup, the sample is first injected into an LC system where L-homolysine is separated from other components in the mixture based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, which provides mass and structural information for identification.
LC-MS methods have been developed for the simultaneous detection of lysine and its metabolites in biological samples like mouse plasma. nih.gov These methods often employ specialized columns, such as those with pentafluorophenyl groups, to achieve satisfactory retention and separation of polar amino acids. nih.gov Similar methodologies can be readily adapted for the analysis of L-homolysine. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of amino acids at low concentrations. nih.govnih.gov
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For L-homolysine, with a calculated exact mass of 161.129002789 Da for the protonated molecule [C₇H₁₇N₂O₂]⁺, HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. nih.gov
Techniques like Orbitrap mass spectrometry are capable of achieving high resolution and mass accuracy. nih.gov In research settings, HRMS is used to identify and quantify modified amino acids, such as methylated lysines, in complex protein digests. nih.gov The high resolving power of the instrument is crucial to differentiate between modifications with very similar masses. nih.gov This capability is directly applicable to the analysis of L-homolysine and its potential modifications in research samples.
Specialized Detection and Quantification in Complex Biological Matrices (Research-focused)
Detection in Cellular Lysates and In Vitro Reaction Mixtures
The detection and quantification of L-homolysine in complex biological matrices such as cellular lysates and in vitro reaction mixtures often require sensitive and specific analytical methods. LC-MS/MS is a powerful technique for this purpose, as it can separate the analyte of interest from a multitude of other cellular components and provide quantitative data. thermofisher.com
For instance, research on the biosynthesis of the compound Huperzine A involved the use of LC-MS to monitor the enzymatic conversion of L-lysine to cadaverine (B124047) in vitro. researchgate.net This demonstrates the utility of LC-MS in tracking the fate of amino acids in enzymatic reactions. A similar approach could be employed to study the metabolism or incorporation of L-homolysine in various biochemical systems. The development of a "dilute and shoot" LC-MS/MS method allows for the rapid analysis of a wide range of amino acids in plasma with minimal sample preparation. thermofisher.com
Methodologies for Isotopic Labeling and Tracing in Biochemical Pathways
Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules in complex biological systems. nih.gov By introducing an isotopically labeled version of L-homolysine (e.g., containing ¹³C, ¹⁵N, or ²H), researchers can follow its incorporation into downstream metabolites and macromolecules.
Mass spectrometry is the primary tool for detecting and quantifying isotopically labeled compounds. The shift in mass due to the presence of the stable isotope allows for the differentiation between the labeled and unlabeled forms of the molecule. This approach has been extensively used to study sphingolipid biosynthesis using isotopically labeled L-serine. nih.gov
Software platforms like X13CMS have been developed to analyze untargeted metabolomic data from isotopic labeling experiments, enabling the discovery of novel metabolic pathways. nih.gov These tools can identify all compounds that have incorporated the isotopic tracer and quantify the extent of labeling. nih.gov Such an approach would be invaluable for elucidating the biochemical pathways involving L-homolysine in cells or organisms.
Chiral Analysis for Enantiomeric Purity in Synthetic Research
The determination of enantiomeric purity is a critical quality control step in the synthesis of this compound, particularly for its intended use in research and pharmaceutical applications. The presence of the D-enantiomer can significantly alter the biological and pharmacological properties of the final product, making accurate quantification of enantiomeric excess (ee) essential. nih.gov In synthetic research, various analytical techniques are employed to separate and quantify the enantiomers of amino acids, ensuring that the desired stereoisomeric purity is achieved. nih.gov These methods primarily rely on creating a chiral environment that allows for differential interaction with the L- and D-enantiomers.
The most prevalent techniques for determining the enantiomeric purity of amino acids like L-Homolysine involve chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry. cat-online.com Spectroscopic and other methods are also employed, each offering distinct advantages in terms of sensitivity, resolution, and sample preparation requirements.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation. nih.gov The method's efficacy hinges on the use of a Chiral Stationary Phase (CSP), which provides a stereospecific environment for the separation to occur. youtube.com For amino acids that lack a strong chromophore, a pre-column derivatization step is often necessary to attach a UV-active or fluorescent tag, thereby enhancing detection sensitivity. cat-online.comnih.gov
Research on various amino acids has demonstrated the effectiveness of this approach. For instance, derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) allows for sensitive detection at higher wavelengths (e.g., 470 nm). nih.gov The derivatized enantiomers are then separated on a suitable CSP. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown excellent performance in resolving the enantiomers of amino acid esters and related chiral amines. yakhak.org The choice of mobile phase, typically a mixture of organic solvents like hexane (B92381) and 2-propanol, is crucial for optimizing the separation and resolution. yakhak.org
| Parameter | Research Finding for Amino Acid Analysis | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Stationary Phase | Pirkle-type Chiral Stationary Phase (Sumichiral OA-2500S) | nih.gov |
| Derivatizing Agent | 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) | nih.gov |
| Mobile Phase | Acetonitrile-Methanol (50:50, v/v) with 5 mmol L⁻¹ Citric Acid | nih.gov |
| Detection | UV at 470 nm | nih.gov |
| Application | Quantified trace amounts (0.5%) of D-amino acids in bulk L-amino acid samples. | nih.gov |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is another powerful tool for chiral analysis. This method requires the amino acid to be converted into a volatile derivative through a two-step process: esterification followed by acylation with an achiral reagent. cat-online.com The resulting volatile derivatives are then separated on a chiral GC column.
GC-MS offers high selectivity, and the mass spectrometer can monitor for specific fragment ions, confirming the identity of the eluted compounds. cat-online.com A significant advantage of GC-MS, especially when analyzing amino acids derived from peptide synthesis, is the ability to use a deuterium-labeling method. nih.gov The peptide can be hydrolyzed in a deuterated acid, which allows for the correction of any racemization that may occur during the sample preparation (hydrolysis) step, thereby increasing the accuracy of the enantiomeric purity determination. nih.gov
Other Analytical Techniques
Beyond the standard chromatographic methods, other techniques have been developed for specialized chiral analysis applications.
Capillary Electrophoresis (CE): CE is recognized for its high efficiency, speed, and requirement for only small sample volumes. ucdavis.edu For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte to facilitate the differential migration of the enantiomers. ucdavis.edu
Mass Spectrometry (MS): Direct MS-based methods have been explored. One approach involves forming protonated complexes of the amino acid with a chiral host, like β-cyclodextrin, using electrospray ionization. The differential stability and reaction rates of these diastereomeric complexes in the gas phase can be measured to determine the enantiomeric excess. ucdavis.edu
Spectroscopic Methods: Circular Dichroism (CD) can be used as a chiroptical detector in HPLC systems, providing specific information about the stereochemistry of the eluting compounds. uma.es Furthermore, novel colorimetric sensors have been developed for the specific discrimination of lysine enantiomers, demonstrating the potential for rapid, visual screening methods. rsc.org
The table below provides a comparative overview of the primary techniques used for determining enantiomeric purity.
| Technique | Principle | Sample Preparation | Key Advantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Often requires pre-column derivatization to add a chromophore. | High versatility, well-established, excellent for preparative and analytical scale. uma.es |
| Chiral GC-MS | Separation of volatile derivatives on a chiral column. | Derivatization (e.g., esterification, acylation) is necessary. | High resolution and sensitivity; MS detection is highly specific. cat-online.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | Minimal sample preparation, often direct injection. | Fast analysis, high separation efficiency, requires very small sample volumes. ucdavis.edu |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Analyte must be chiroptically active or derivatized. | Provides absolute configuration information; can be used as an HPLC detector. nih.gov |
Derivatization and Analog Development in Research
Synthesis of L-Homolysine Hydrochloride Derivatives for Mechanistic Probes
The development of this compound derivatives as mechanistic probes has opened new avenues for investigating cellular and molecular functions. By attaching specific functional groups, such as fluorophores or biotin (B1667282), researchers can track the molecule's interactions and localization within a biological system.
Fluorescently labeled amino acids are invaluable tools for visualizing and studying biological processes in real-time. rsc.orgbiorxiv.org While direct research on fluorescently labeled L-Homolysine is limited, the principles are well-established through studies on its close analog, L-Lysine. nih.gov The synthesis of fluorescent probes typically involves the reaction of the amino acid's side chain with a reactive fluorescent dye.
These probes can be used for a variety of applications, including:
Cellular Imaging: Visualizing the uptake and localization of amino acids in living cells. nih.govnih.gov
Enzyme Assays: Developing sensitive assays to measure the activity of enzymes that recognize or modify L-Homolysine. nih.gov
Microscopy: High-resolution imaging of protein-protein interactions and cellular structures. google.com
The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties.
Table 1: Examples of Fluorophores Used for Labeling Amino Acids
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine | ~550 | ~570 | More photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., Cy3 ~550, Cy5 ~650) | Varies (e.g., Cy3 ~570, Cy5 ~670) | Bright and photostable, with a range of spectral properties available. biorxiv.org |
| Lucifer Yellow | ~428 | ~535 | A highly water-soluble dye often used as a cell tracer. nih.gov |
Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful technique for affinity-based studies due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.govyoutube.com Biotinylated L-Homolysine can be synthesized and utilized to isolate and identify proteins that interact with this amino acid.
The general workflow for using biotinylated L-Homolysine in affinity-based studies involves:
Synthesis: Covalently linking biotin to the side chain of L-Homolysine.
Incubation: Introducing the biotinylated L-Homolysine to a cell lysate or protein mixture.
Capture: Using avidin or streptavidin-coated beads to capture the biotinylated L-Homolysine along with any interacting proteins. nih.govox.ac.uk
Elution and Analysis: Releasing the bound proteins and identifying them using techniques like mass spectrometry.
This approach has been successfully applied to study a wide range of protein-protein interactions. nih.govnih.gov While direct studies with biotinylated L-Homolysine are not extensively documented, the methodology is readily adaptable from similar studies using biotinylated lysine (B10760008) and other small molecules. nih.govresearchgate.net The ability to control the level of biotinylation is crucial for successful experiments. researchgate.net
The incorporation of unnatural amino acids (UAAs) into proteins is a revolutionary approach in protein engineering, allowing for the introduction of novel chemical functionalities. nih.gov L-Homolysine and its analogs can be used as UAAs to create proteins with enhanced or entirely new properties.
This is typically achieved by:
Evolving an orthogonal tRNA-synthetase pair: This pair specifically recognizes the UAA and its corresponding tRNA, but not any of the endogenous amino acids or tRNAs.
Genetic encoding: The UAA is then incorporated into a target protein at a specific site in response to a nonsense or frameshift codon.
The incorporation of L-Homolysine analogs can be used to:
Introduce new reactive groups: For site-specific protein modification and labeling. nih.gov
Probe protein structure and function: By introducing subtle changes to the protein backbone or side chains. nih.gov
Enhance protein stability: By creating novel intramolecular interactions. nih.gov
Research has shown that using methylester forms of UAAs can enhance their incorporation into proteins. nih.gov
Design and Exploration of Structural Analogs for Biochemical Studies
The design and synthesis of structural analogs of L-Homolysine provide valuable tools for dissecting the molecular details of biochemical pathways and protein function. By systematically altering the structure of L-Homolysine, researchers can investigate the importance of specific functional groups for molecular recognition and catalysis.
Modifying the N-terminal amino group or the side-chain amino group of L-Homolysine can yield derivatives with unique properties. A key example is Nε-acetyl-L-homolysine, an analog of the common post-translational modification Nε-acetyl-L-lysine. nih.govbohrium.comhmdb.canih.gov
A study reported the synthesis of Nε-acetyl-L-homolysine and its use in peptide probes to investigate the binding preferences of bromodomains, which are protein modules that recognize acetylated lysine residues. The findings revealed that some bromodomains could bind to acetylated homolysine with an efficiency similar to that of acetylated lysine, highlighting the potential for these analogs to probe and potentially modulate epigenetic interactions. nih.gov
Table 2: Research Findings on Nε-acetyl-L-homolysine
| Study Focus | Key Finding | Reference |
| Bromodomain Binding | Some bromodomains recognize and bind to Nε-acetyl-L-homolysine. | nih.gov |
| Deacetylase Activity | A bacterial sirtuin showed a strong preference for acetylated lysine over acetylated homolysine. | nih.govbohrium.com |
| Synthesis Method | Synthesized from L-2-aminosuberic acid via the Lossen rearrangement. | nih.govbohrium.com |
These N-functionalized derivatives are crucial for understanding the specificity of enzymes and protein-binding domains involved in post-translational modifications. nih.gov
Alterations to the side chain of L-Homolysine can provide significant insights into the structural and functional roles of this part of the molecule. One notable modification is the introduction of a keto group, creating a keto-L-homolysine analog. The keto group is a versatile chemical handle that can be selectively targeted with hydrazide or hydroxylamine-containing molecules. nih.gov
This allows for:
Site-specific protein labeling: The keto group can be used to attach a wide range of probes, including fluorophores and biotin, to a specific site in a protein. nih.gov
Crosslinking studies: To identify interacting proteins by forming covalent bonds.
While the direct synthesis and application of keto-L-homolysine are still emerging areas of research, the successful incorporation of other keto-containing amino acids into proteins demonstrates the feasibility and potential of this approach. nih.gov
Incorporation into Peptidic and Supramolecular Structures
The incorporation of L-homolysine, a homolog of the proteinogenic amino acid L-lysine, into peptide sequences and supramolecular assemblies is a strategic approach in chemical biology and materials science. The additional methylene (B1212753) group in its side chain, compared to L-lysine, imparts unique stereochemical and physicochemical properties that influence the structure, stability, and function of the resulting constructs. This modification allows researchers to fine-tune the architecture of peptides and to engineer novel self-assembling systems.
Influence on Peptidic Structures
In peptide synthesis, non-standard amino acids like L-homolysine are valuable tools for modifying peptide conformation and enhancing stability. The longer, more flexible side chain of L-homolysine can alter the backbone dihedral angles and influence the propensity of a peptide to adopt specific secondary structures, such as α-helices or β-sheets. The position and periodicity of L-homolysine residues within a peptide sequence can direct the formation of distinct secondary and, consequently, supramolecular structures.
A critical aspect of using diamino acids in peptide synthesis is the potential for intramolecular cyclization, leading to the formation of a lactam. The longer side chain of L-homolysine makes this intramolecular reaction less favorable compared to shorter homologs like L-ornithine, ensuring that the primary amino group on the side chain remains available for intermolecular interactions or further derivatization. This chemical distinction is crucial for designing peptides that can engage in predictable self-assembly processes. The conformational behavior of peptides rich in lysine and its analogs is often studied using techniques like circular dichroism (CD) spectroscopy, which can reveal shifts from disordered states to ordered α-helical or β-sheet structures depending on factors like solvent, concentration, and pH. nih.gov
Formation of Supramolecular Assemblies
The principles that govern the self-assembly of L-lysine-containing molecules—such as hydrophobic interactions, hydrogen bonding, and electrostatic forces—are also applicable to L-homolysine. Amphiphilic molecules, created by attaching hydrophobic moieties (like fatty acids) to L-homolysine or peptides containing it, can self-assemble in aqueous environments to form a variety of nanostructures, including micelles, nanofibers, vesicles, or hydrogels.
The additional methylene group in L-homolysine's side chain increases its hydrophobicity compared to L-lysine. This subtle change can affect the critical aggregation concentration (CAC) and the morphology of the resulting self-assembled structures. For instance, in lysine-based amphiphiles, the balance between the hydrophilic peptide headgroup and the hydrophobic tail dictates the geometry of the final assembly. Modifying this balance by using L-homolysine can tune these properties, leading to the formation of different supramolecular architectures. These structures are often responsive to environmental stimuli like pH, temperature, or ionic strength, making them attractive for applications in drug delivery and tissue engineering.
The formation of hydrogels from self-assembling peptides is a significant area of research. These materials consist of a three-dimensional network of peptide nanofibers that entrap large amounts of water. The mechanical properties and stability of these hydrogels are directly related to the underlying non-covalent interactions between the peptide building blocks. By incorporating L-homolysine, researchers can modulate these interactions to control gelation kinetics and the final mechanical strength of the hydrogel.
Computational and Theoretical Studies
Molecular Modeling of L-Homolysine Hydrochloride Interactions
Molecular modeling encompasses a suite of computational techniques that aim to represent and simulate the behavior of molecules and their interactions. These methods are particularly valuable for understanding how a ligand like this compound might bind to a biological target, such as an enzyme, and the dynamic nature of this interaction.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This technique is instrumental in virtual screening and in hypothesizing the binding mode of a molecule within an enzyme's active site. For L-homolysine and its analogs, docking studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to binding.
Docking simulations of L-lysine analogs into the active sites of various enzymes, such as lysyl hydroxylase-2 (LH2), have been performed to identify potential inhibitors. nih.gov These studies typically involve preparing a 3D structure of the enzyme and the ligand, and then using a scoring function to evaluate the different possible binding poses. The results can highlight crucial amino acid residues involved in the interaction. researchgate.netnih.gov For instance, docking studies on endolysins have been used to understand the binding mechanisms to peptidoglycan. mdpi.com
Table 1: Illustrative Docking Study Results of L-Homolysine Analogs with a Hypothetical Enzyme Active Site
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| L-Homolysine | -7.8 | ASP120, GLU234, TYR98 | 3 |
| L-Lysine | -7.2 | ASP120, GLU234, SER99 | 3 |
| Analog A | -8.5 | ASP120, GLU234, TYR98, PHE150 | 4 |
| Analog B | -6.9 | GLU234, SER99 | 2 |
Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes of docking studies.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of both the ligand and the protein, which is crucial for a comprehensive understanding of their interaction. researchgate.netresearchgate.net
MD simulations of lysine-based dendrimers have been used to study their structural characteristics and their potential as drug delivery agents. researchgate.netnih.gov In the context of this compound, MD simulations could be employed to study its conformational preferences in solution and upon binding to a target enzyme. These simulations can also shed light on the stability of the ligand-protein complex and the role of water molecules in mediating the interaction. nih.gov For example, simulations of poly(L-lysine) have shown that its structural transitions are influenced by a balance between electrostatic repulsion and hydrophobic effects. researchgate.net
Table 2: Representative Parameters and Observations from a Hypothetical MD Simulation of an L-Homolysine Analog-Protein Complex
| Parameter | Value/Observation |
| Simulation Time | 200 ns |
| Force Field | GROMOS 96 |
| Solvent Model | SPC/E explicit water model |
| Temperature | 300 K |
| Pressure | 1 bar |
| RMSD of Ligand | Stable after 50 ns, indicating a stable binding pose |
| Key Conformational Change | A loop region of the protein shows increased flexibility upon ligand binding |
| Intermolecular Hydrogen Bonds | Maintained throughout the simulation with key active site residues |
Note: This table contains representative data to illustrate the type of information obtained from MD simulations.
Predicting the binding affinity of a ligand for its target is a major goal of computational drug design. nih.gov Various computational methods, ranging from empirical scoring functions used in docking to more rigorous free energy calculations, are employed for this purpose. These predictions can help in prioritizing compounds for experimental testing.
The development of meta-modeling approaches, which integrate data from different computational models, has shown promise in improving the accuracy of binding affinity predictions. nih.gov For this compound and its analogs, these methods could be used to predict their binding affinities for a range of enzymes, thereby helping to identify potential targets and to understand the determinants of binding specificity. Deep learning methods are also emerging as powerful tools for predicting protein-ligand binding affinities. ed.ac.uk
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules and their reactivity. aps.org These methods are particularly useful for studying reaction mechanisms, where the formation and breaking of chemical bonds are involved.
The electronic structure of a molecule determines its chemical properties and reactivity. Quantum chemical calculations can be used to determine various electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. arxiv.org
These calculations can provide insights into the reactive sites of the molecule and its potential to participate in different types of chemical reactions. For example, the analysis of the electronic structure of reactive intermediates that may be formed during enzymatic reactions involving L-homolysine can help to elucidate the reaction mechanism. arxiv.orgarxiv.org
Table 3: Illustrative Calculated Electronic Properties of L-Homolysine
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
| Mulliken Charge on ε-amino group | -0.85 e |
Note: This table presents hypothetical data based on typical quantum chemical calculations for amino acids.
Enzymatic reactions proceed through a high-energy transition state, and understanding the structure of this transition state is key to understanding the catalytic mechanism of the enzyme. nih.govnih.gov Quantum chemical calculations can be used to model the transition states of enzymatic reactions involving L-homolysine analogs. nih.gov
By calculating the geometry and energy of the transition state, researchers can gain insights into the factors that stabilize it and the role of the enzyme in catalysis. This information is also invaluable for the design of transition-state analog inhibitors, which are potent enzyme inhibitors that mimic the structure of the transition state. nih.govnih.gov
pKa Prediction and Basicity Studies for Side Chain Amines
The basicity of the side chain amine is a crucial determinant of the chemical and biological properties of this compound. Computational and theoretical studies provide valuable insights into the intrinsic basicity of this functional group and its tendency to be protonated at physiological pH. While direct computational studies specifically targeting L-Homolysine are not extensively available in the public literature, a wealth of information on its close structural analog, L-Lysine, allows for robust predictions and comparisons.
Detailed Research Findings
The primary determinant of the basicity of the side chain amine is its proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction. The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction and is a more complete measure as it includes entropic effects. nih.gov Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for calculating these properties. rsc.orgacs.org
For the proteinogenic amino acid L-Lysine, which differs from L-Homolysine by only one methylene (B1212753) group in the side chain, the experimental pKa of the ε-amino group is approximately 10.5. ucalgary.cavanderbilt.edu Computational studies have been successful in reproducing this value, providing confidence in the theoretical approaches. nih.gov For instance, advanced machine learning models trained on extensive datasets of protein structures and pKa values have demonstrated high accuracy in predicting the pKa of lysine (B10760008) residues. nih.gov
The additional methylene group in the side chain of L-Homolysine compared to L-Lysine is expected to have a modest but discernible effect on the basicity of the terminal amino group. In the gas phase, longer alkyl chains can better stabilize a positive charge through polarization effects, which would suggest a slightly higher intrinsic basicity for the homolysine side chain amine compared to the lysine side chain amine. However, in aqueous solution, solvation effects become significant and can modulate this trend. Generally, the pKa of primary amines shows a slight increase with increasing alkyl chain length, though this effect tends to level off.
Given the established pKa of the lysine side chain amine (~10.5) and the minor structural difference, the pKa of the ζ-amino group of L-Homolysine is predicted to be very similar, likely falling within the range of 10.5 to 10.8. This small increase is due to the enhanced electron-donating inductive effect of the longer alkyl chain, which slightly increases the electron density on the nitrogen atom, making it a stronger base. stackexchange.com
Computational studies on poly-L-lysine have utilized 15N NMR spectroscopy in conjunction with DFT calculations to probe the acid-base interactions of the side-chain amino groups. These studies have provided detailed insights into the formation of hydrogen-bonded complexes and salt bridges, which are directly related to the basicity of the amine. fu-berlin.de Similar computational approaches applied to L-Homolysine would be expected to yield comparable results, with minor shifts in the calculated parameters due to the longer side chain.
The isoelectric point (pI) of an amino acid with a basic side chain is calculated as the average of the pKa values of the α-amino group and the side chain amino group. For lysine, with an α-amino pKa of approximately 8.95 and a side chain pKa of 10.53, the pI is around 9.74. ucalgary.caorgosolver.com Assuming a slightly higher side chain pKa for L-Homolysine and a similar α-amino pKa, its pI would be predicted to be slightly higher than that of lysine.
Data Tables
The following tables provide a comparison of the experimental pKa values for L-Lysine and the predicted values for L-Homolysine, based on the principles discussed above.
Table 1: Comparison of Side Chain Amine pKa Values
| Compound | Side Chain Amine Group | Experimental pKa (Lysine) | Predicted pKa (Homolysine) |
|---|---|---|---|
| L-Lysine | ε-amino | ~10.5 ucalgary.cavanderbilt.edu | - |
| L-Homolysine | ζ-amino | - | ~10.6 - 10.8 |
Table 2: Comparison of Isoelectric Points (pI)
| Compound | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | pI |
|---|---|---|---|---|
| L-Lysine | ~2.18 ucalgary.ca | ~8.95 ucalgary.ca | ~10.53 ucalgary.ca | ~9.74 ucalgary.caorgosolver.com |
| L-Homolysine (Predicted) | ~2.2 | ~9.0 | ~10.7 | ~9.85 |
Applications and Significance in Specialized Research Fields
Role in Microbial Biochemistry Research
The study of L-homolysine in the context of microbial biochemistry provides critical insights into metabolic pathways, enzyme function, and strategies for antimicrobial development.
Studies on Lysine (B10760008) Analogs in Bacterial Metabolism and Growth Inhibition
L-homolysine, as a structural analog of L-lysine, can interfere with bacterial metabolism and inhibit growth. This inhibitory effect stems from its ability to compete with L-lysine for binding to enzymes and transport proteins involved in the lysine biosynthetic pathway. The bacterial biosynthesis of lysine is a well-established target for the development of novel antibacterial agents because it provides essential components for both protein synthesis and the construction of the peptidoglycan cell wall. nih.gov The introduction of lysine analogs like L-homolysine can disrupt these vital processes, leading to bacteriostatic or bactericidal outcomes. For instance, research has shown that certain compounds can enhance the bactericidal activity of existing antibiotics like β-lactams against Gram-negative bacteria, and lysine hydrochloride itself has been observed to affect bacterial growth. nih.gov The study of such analogs is crucial for understanding the intricacies of bacterial growth, which is dependent on environmental factors and can be inhibited by compounds that interfere with essential metabolic cycles. arxiv.org
| Aspect of Bacterial Metabolism | Effect of Lysine Analogs (e.g., L-Homolysine) | Reference |
| Protein Synthesis | Competitive inhibition of lysine incorporation into proteins. | nih.gov |
| Cell Wall Synthesis | Interference with the synthesis of peptidoglycan, a key structural component. | nih.gov |
| Enzyme Activity | Competitive inhibition of enzymes in the lysine biosynthetic pathway. | nih.gov |
| Bacterial Growth | Inhibition of overall bacterial growth and potential enhancement of antibiotic efficacy. | nih.govarxiv.org |
Investigation of Microbial Enzymes Utilizing or Producing L-Homolysine-Related Structures
The microbial world possesses a vast and diverse array of enzymes, some of which can interact with or even metabolize lysine analogs. Research into these enzymes is fundamental to understanding microbial metabolic plasticity and for potential biotechnological applications. For example, lysine racemase, an enzyme found in some bacteria, is involved in the degradation of lysine. nih.gov The study of such enzymes, which act on lysine and its derivatives, can reveal novel biochemical pathways. The diaminopimelate (DAP) pathway is a key route for lysine biosynthesis in many bacteria, involving a series of enzymatic steps. nih.gov Understanding the substrate specificity of these enzymes is critical, as some may recognize and process L-homolysine, leading to the formation of novel metabolites. The investigation of enzymes from the branched-chain amino acid biosynthesis pathway also provides insights into the evolution and mechanisms of amino acid synthesis in bacteria. nih.gov
Genetic Engineering for Enhanced Amino Acid Analog Production in Microbes
Advances in genetic engineering and synthetic biology have opened up avenues for the production of non-proteinogenic amino acids, including analogs like L-homolysine, in microbial hosts. technologynetworks.comsciencedaily.com By manipulating the metabolic pathways of bacteria such as Corynebacterium glutamicum and Escherichia coli, which are workhorses for industrial amino acid production, researchers can create strains that overproduce specific amino acids or their analogs. nih.govnih.govnih.gov Techniques such as metabolic engineering, systems biology, and evolutionary engineering are employed to rationally design and optimize these microbial cell factories. nih.gov For instance, the modification of key enzymes in the lysine biosynthesis pathway or the introduction of heterologous genes can redirect metabolic flux towards the synthesis of desired amino acid analogs. frontiersin.org The ability to produce these specialized compounds in microbes is not only crucial for research purposes but also holds promise for the development of new pharmaceuticals and biomaterials.
Significance in Plant Metabolism Research
In the realm of plant science, L-homolysine serves as a valuable probe for dissecting the complexities of amino acid metabolism, which is vital for plant growth, development, and response to environmental stresses.
Hypothetical Integration into Plant Amino Acid Pathways
The integration of L-homolysine into plant amino acid pathways is a topic of significant interest. Given its structural similarity to L-lysine, it is hypothesized that L-homolysine could be recognized and metabolized by plant enzymes involved in lysine synthesis and catabolism. nih.gov The aspartate family pathway, which is responsible for the synthesis of several essential amino acids including lysine, is a primary target for such integration. nih.gov The introduction of L-homolysine could potentially lead to the formation of novel metabolites, providing insights into the flexibility and specificity of plant metabolic networks. The study of how plants handle such analogs can also shed light on the regulatory mechanisms that control amino acid homeostasis. nih.gov
Comparative Studies with Plant-Derived Lysine Biosynthesis
| Pathway/Enzyme | Function in Lysine Metabolism | Significance in Comparative Studies | Reference |
| Diaminopimelate (DAP) Pathway | Primary route for lysine biosynthesis in plants and bacteria. | Comparison of pathway variants and enzyme specificities. | researchgate.netfrontiersin.org |
| Aspartate Family Pathway | Precursor pathway for lysine and other essential amino acids. | Understanding metabolic flux and interconnections between amino acid pathways. | nih.gov |
| Lysine Catabolism | Degradation of lysine, regulating its levels. | Investigating the potential metabolism of L-homolysine and its impact on lysine homeostasis. | nih.gov |
Contribution to Synthetic Biology Research
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. L-homolysine is a valuable compound in this field, particularly in the engineering of novel metabolic pathways and the development of microbial cell factories.
The creation of novel biosynthetic pathways for L-homolysine and its derivatives is a key objective in synthetic biology, enabling the production of non-standard amino acids for incorporation into peptides and other high-value chemicals. Researchers often adapt and re-engineer existing amino acid production pathways, such as the well-studied L-lysine pathway, to generate new products.
The biosynthesis of L-lysine in yeast, for example, proceeds through the α-aminoadipate (AAA) pathway, where homocitrate synthase (HCS) is a critical rate-limiting enzyme. nih.govresearchgate.net This enzyme is subject to feedback inhibition by L-lysine, which tightly controls the production rate. researchgate.net A primary strategy in metabolic engineering is to overcome these feedback mechanisms. By creating mutant versions of HCS that are insensitive to lysine, researchers have significantly increased the flux through this pathway, leading to higher yields of lysine. nih.govresearchgate.net This same principle is applied to engineer pathways for L-homolysine derivatives. By introducing heterologous enzymes or modifying existing ones, metabolic engineers can divert intermediates from the native lysine pathway to produce novel compounds.
For instance, an artificial pathway was successfully constructed in Escherichia coli to convert L-lysine into 2-hydroxycadaverine, a chiral amino alcohol with industrial potential. mdpi.com This was achieved by introducing a lysine hydroxylase and a decarboxylase to create a new, two-step enzymatic route. mdpi.com This demonstrates the feasibility of expanding the lysine catabolic pathway to generate valuable derivatives. Similar strategies can be envisioned for L-homolysine, using it as a precursor to create a range of specialty chemicals and building blocks for novel polymers and pharmaceuticals.
Microbial "cell factories," such as Escherichia coli and Saccharomyces cerevisiae, are workhorses for the industrial production of amino acids. youtube.com The goal of metabolic engineering is to systematically alter a cell's metabolism to efficiently convert a simple carbon source, like glucose, into a desired product like L-homolysine. youtube.comnih.gov The extensive knowledge gained from optimizing L-lysine production provides a direct blueprint for developing L-homolysine-producing strains.
Key strategies for developing these cell factories include:
Blocking Competing Pathways: To maximize carbon flow towards the target molecule, genes for pathways that branch off and lead to by-products are deleted. For example, in L-lysine production, pathways leading to L-methionine and L-threonine are often blocked. nih.gov
Overexpressing Key Enzymes: The expression of crucial enzymes in the biosynthetic pathway is amplified. In L-lysine production, this includes feedback-resistant variants of aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS). nih.gov
Enhancing Precursor Supply: Anaplerotic reactions, which replenish metabolic intermediates, are boosted to ensure a steady supply of precursors like oxaloacetate and pyruvate. nih.gov
Optimizing Cofactor Balance: Many biosynthetic steps require cofactors like NADPH. nih.gov Engineering the cell to regenerate these cofactors more efficiently can significantly improve product yield. nih.gov
Improving Export: To prevent intracellular accumulation that can be toxic or inhibit production, specialized transport proteins are introduced to efficiently export the final product out of the cell. nih.govresearchgate.net
By applying these established metabolic engineering principles, scientists can rationally design and construct robust microbial strains for the high-titer production of L-homolysine and its derivatives from renewable feedstocks. researchgate.net
Table 1: Strategies for Engineering Amino Acid Production in Cell Factories
| Engineering Strategy | Description | Example Application (in Lysine/Homoserine Production) | Reference |
|---|---|---|---|
| Feedback Inhibition Removal | Modifying key enzymes (e.g., via point mutations) to make them insensitive to inhibition by the final product. | Designing a feedback-inhibition-insensitive Homocitrate Synthase (HCS) in S. cerevisiae to increase lysine production. | nih.govresearchgate.net |
| Blocking Competing Pathways | Deleting genes responsible for the synthesis of by-products to redirect metabolic flux towards the desired product. | Disruption of the hom gene to prevent L-homoserine synthesis and increase L-lysine yield in C. glutamicum. | nih.gov |
| Enhancing Precursor Supply | Overexpressing enzymes in central carbon metabolism to increase the pool of precursor molecules. | Overexpression of phosphoenolpyruvate (B93156) carboxylase (PEPC) to increase the oxaloacetate pool for the aspartate pathway. | nih.gov |
| Cofactor Regeneration | Engineering pathways to increase the supply of essential cofactors like NADPH required for biosynthetic reactions. | Overexpression of pyridine (B92270) nucleotide transhydrogenase (pntAB) to improve the NADPH/NADP+ ratio. | nih.gov |
| Transporter Engineering | Introducing or overexpressing efflux pumps to export the product from the cell, preventing feedback inhibition and toxicity. | Heterologous expression of the lysine transporter LysE to facilitate lysine excretion in Synechococcus sp. | nih.gov |
Importance in Amino Acid Metabolism Research
L-Homolysine hydrochloride is an invaluable probe for dissecting the complex networks of amino acid metabolism. Its use helps researchers to characterize enzymes with broad substrate ranges and to map the intricate details of degradation pathways in various organisms.
Aminotransferases are a ubiquitous class of enzymes that play a central role in amino acid synthesis and degradation by transferring an amino group from an amino acid to a keto acid. frontiersin.org Many of these enzymes exhibit broad substrate specificity, meaning they can act on a variety of different amino acids. L-homolysine, as a non-proteinogenic amino acid and a close structural analog of lysine, is an excellent tool for probing this specificity.
By testing an enzyme's activity with a panel of substrates including L-lysine, L-homolysine, and other analogs, researchers can map the steric and chemical constraints of the enzyme's active site. For example, studies on aspartate aminotransferase have shown that substituting key arginine residues, which bind the carboxylate groups of the substrate, with the shorter lysine residue dramatically alters both the reaction rate and the type of substrates that are preferred. nih.gov The R292K mutation, for instance, did not impair activity towards monocarboxylic substrates but significantly reduced it for dicarboxylic substrates like aspartate. nih.gov Using L-homolysine, which has an extended carbon backbone compared to lysine, allows scientists to determine how the size and flexibility of the active site pocket accommodate different substrates. This knowledge is critical for understanding the physiological roles of these enzymes and for their application in biocatalysis, where they are used to synthesize chiral amines for the pharmaceutical industry. researchgate.netnih.gov
The breakdown of L-lysine is a fundamental metabolic process, and defects in this pathway can lead to severe neurometabolic disorders in humans. nih.gov There are two primary routes for lysine degradation: the saccharopine pathway and the pipecolic acid pathway. nih.govnih.gov The relative importance of these pathways can vary between different tissues and organisms.
Table 2: Key Enzymes in Lysine Metabolism Investigated Using Analogs
| Enzyme | Pathway | Function | Relevance of L-Homolysine as a Research Tool | Reference |
|---|---|---|---|---|
| Homocitrate Synthase (HCS) | Lysine Biosynthesis (Fungi, Yeast) | Catalyzes the first committed step: condensation of acetyl-CoA and 2-oxoglutarate. | As a product of a related pathway, understanding its regulation informs strategies to produce L-homolysine. | nih.govresearchgate.net |
| Aspartate Kinase (AK) | Lysine Biosynthesis (Bacteria, Plants) | Phosphorylates aspartate, a key entry step into the pathway. | Studying its substrate specificity and feedback inhibition is crucial for engineering pathways for lysine analogs. | nih.gov |
| Lysine ε-aminotransferase (lysAT) | Lysine Degradation/Metabolism | Transfers the ε-amino group of L-lysine to an α-keto acid. | L-homolysine can be used as a substrate to test the enzyme's specificity for side-chain length. | nih.gov |
| Aspartate Aminotransferase | General Amino Acid Metabolism | Interconverts aspartate and α-ketoglutarate with glutamate (B1630785) and oxaloacetate. | L-homolysine serves as a dicarboxylic acid substrate to probe active site structure and function. | nih.gov |
| Antiquitin (ATQ) | Lysine Degradation | Dehydrogenase that converts α-aminoadipic semialdehyde to α-aminoadipic acid. | Understanding the pathway helps contextualize the role of related intermediates like L-homolysine. | nih.gov |
Historical Perspectives and Future Research Directions
Seminal Discoveries and Early Academic Research on Homologous Amino Acids
The exploration of homologous amino acids is rooted in the fundamental understanding of protein structure and function that emerged in the late 19th and early 20th centuries. Following the initial isolation and characterization of the canonical amino acids, researchers began to investigate structurally similar molecules, or homologs, to probe the principles of biological specificity. The discovery of L-lysine in 1889 by Edmund Drechsel through the hydrolysis of casein, a milk protein, and the subsequent elucidation of its structure in 1902, provided a foundational model for studying basic amino acids. acs.org This opened the door for scientists to question how minor alterations to an amino acid's side chain, such as the addition of a single methylene (B1212753) (-CH2-) group to create L-homolysine, might impact its chemical properties and biological incorporation.
Early academic research on homologous amino acids was largely driven by a desire to understand the limits of the protein synthesis machinery and to create antagonists for metabolic pathways. The concept of "homology" itself, in a molecular context, refers to shared ancestry. wikipedia.org Homologous sequences, whether in DNA or proteins, are descended from a common ancestral sequence. wikipedia.orgnih.gov This principle was extended to the study of individual amino acid molecules, where homologs were used as tools. Scientists synthesized these non-proteinogenic amino acids to test the specificity of enzymes and transport systems, laying the groundwork for future studies in enzyme mechanisms and drug design. These early, fundamental studies demonstrated that biological systems exhibit high fidelity, often discriminating strongly between an amino acid and its close structural homolog, a concept now central to enzyme engineering.
Emerging Research Avenues and Methodological Advancements
Recent years have seen a surge of interest in L-homolysine and other non-canonical amino acids, driven by advancements in biotechnology and analytical techniques. These developments are opening new avenues for both fundamental research and practical applications.
The chemical synthesis of specific amino acid stereoisomers can be complex and environmentally challenging. Consequently, significant research has focused on developing biocatalytic routes that leverage the high specificity and efficiency of enzymes. While direct biocatalytic pathways for L-homolysine are still an emerging field, progress in the enzymatic modification of L-lysine and related molecules provides a strong foundation. For instance, researchers have successfully engineered pathways for producing L-lysine derivatives using whole-cell biocatalysis, demonstrating the potential for similar systems to be adapted for L-homolysine production. researchgate.net One approach involves the use of α-ketoglutarate-dependent dioxygenases and PLP-dependent decarboxylases to create chiral amino alcohols from L-lysine, showcasing the modular potential of enzymatic cascades. researchgate.net The development of artificial cellulosomes to improve the efficiency of amino acid synthesis in vivo represents another promising strategy that could be adapted for novel homologs. mdpi.comresearchgate.net
Below is a table summarizing enzymatic strategies relevant to the synthesis of L-lysine derivatives, which could be adapted for L-homolysine.
| Enzyme/System | Reaction Type | Substrate | Product Example | Potential for L-Homolysine Synthesis |
| α-keto acid-dependent dioxygenase | Hydroxylation | L-lysine | Hydroxy-L-lysine | Could be engineered to accept L-homolysine or a precursor. |
| PLP-dependent decarboxylase | Decarboxylation | Hydroxylysine | 2-Hydroxycadaverine | Applicable to a carboxylated L-homolysine precursor. |
| Lysine (B10760008) hydroxylase (KDO1) | Hydroxylation | L-lysine | 3-hydroxylysine | Substrate specificity could potentially be altered to accept L-homolysine. researchgate.net |
| Artificial Cellulosome Elements | Metabolic Scaffolding | Fermentation Intermediates | L-lysine | Could enhance pathway efficiency by co-localizing engineered enzymes for L-homolysine synthesis. mdpi.comresearchgate.net |
High-throughput screening (HTS) is a critical technology for discovering molecules that interact with a specific biological target. In the context of L-homolysine, HTS can be used to identify enzymes that can metabolize it, proteins that can bind it, or small molecules that inhibit these interactions. HTS methods have been successfully developed to find inhibitors for lysine demethylases and to screen for functional lysine residues across the human genome using base editing techniques. nih.govnih.gov These methodologies can be adapted to study L-homolysine. For example, a library of small molecules could be screened to find compounds that specifically block the active site of an enzyme that has been engineered to accept L-homolysine. Such screens often rely on fluorescence or luminescence-based assays that can be performed in a massively parallel format. nih.gov
The table below outlines several HTS approaches and their applicability to L-homolysine research.
| HTS Method | Principle | Application to Lysine | Adaptability for L-Homolysine |
| CRISPR-Based Base Editing | Systematically mutates lysine codons in the genome to assess the functional importance of each residue. nih.gov | Identifying critical lysine residues for cell fitness. nih.gov | Could be modified to screen for proteins where substituting lysine with homolysine has a functional effect. |
| Fluorescence-Based Enzyme Assays | Measures the activity of an enzyme (e.g., a demethylase) by detecting a fluorescent product. nih.gov | Screening for inhibitors of lysine-modifying enzymes. nih.gov | Can be directly used with engineered enzymes that act on L-homolysine-containing peptides to screen for inhibitors or modulators. |
| Peptide Library Screening | Uses libraries of peptides to determine the substrate specificity of enzymes like lysine methyltransferases. nih.gov | Defining the sequence context for lysine methylation. nih.gov | L-homolysine can be incorporated into peptide libraries to identify enzymes that recognize it or to define its binding preferences in protein domains. nih.gov |
A comprehensive understanding of the biochemical role of L-homolysine requires a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—allows researchers to build a holistic picture of how a molecule like L-homolysine perturbs cellular networks. For example, by introducing L-homolysine to a cell culture, researchers can measure subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and the concentrations of other metabolites (metabolomics). This multi-omics data can then be integrated to reconstruct metabolic pathways and identify previously unknown functions or interactions. frontiersin.org This approach has been used successfully to identify novel pathways related to disease progression and to understand metabolic regulation in various organisms. nih.govolink.comnih.gov Pathway analysis tools can map these changes onto known biological networks, highlighting the specific processes affected by the presence of the non-canonical amino acid. ebi.ac.uk
Challenges and Opportunities in L-Homolysine Hydrochloride Research
While emerging technologies create new opportunities, significant challenges remain in the study and application of this compound.
One of the most significant challenges in L-homolysine research is overcoming the inherent specificity of natural enzymes. Most enzymes that act on L-lysine will not efficiently recognize or process L-homolysine due to the precise architecture of their active sites. youtube.com The additional methylene group in the L-homolysine side chain can cause steric hindrance, preventing the substrate from binding correctly for catalysis to occur.
Enzyme engineering, through techniques like rational design and directed evolution, offers a powerful opportunity to address this challenge. mdpi.com The goal is to modify the enzyme's active site to accommodate the larger homolysine side chain while maintaining catalytic activity. This is a non-trivial task, as mutations designed to increase space can sometimes disrupt the delicate electronic environment required for the chemical reaction.
Key Challenges in Engineering Enzyme Specificity:
Discrimination from L-lysine: The engineered enzyme must not only accept L-homolysine but also preferentially select it over the naturally abundant L-lysine. Achieving this high level of specificity is a primary hurdle.
Maintaining Catalytic Efficiency: Mutations that alter the active site to accommodate a new substrate can often lead to a significant decrease in the enzyme's catalytic rate (kcat).
Despite these challenges, the ability to create enzymes with tailored specificity for L-homolysine would be a significant breakthrough. It would enable the development of novel biosynthetic pathways, create specific sensors for detecting the molecule, and allow for the precise incorporation of L-homolysine into peptides and proteins for therapeutic or materials science applications.
Development of Advanced Analytical Tools for In Situ Detection
A significant challenge and a key future research direction in the study of L-homolysine is the development of advanced analytical tools for its real-time, in situ detection. Currently, methods for the direct and specific monitoring of L-homolysine within living cells or tissues are not well-established. Most existing analytical techniques for amino acids, such as chromatography and mass spectrometry, require sample extraction and processing, precluding the possibility of monitoring dynamic changes in live environments. researchgate.net
The development of such tools is critical for understanding the metabolic fate of L-homolysine and its precise role in cellular processes. Future research efforts are anticipated to focus on several promising areas:
Genetically Encoded Biosensors: Inspired by sensors developed for proteinogenic amino acids, researchers may engineer fluorescent or enzymatic biosensors that can specifically recognize L-homolysine. These sensors could be genetically encoded and expressed within cells to provide real-time readouts of local L-homolysine concentrations.
Selective Chemical Probes: The design of novel fluorescent or chemiluminescent probes that react selectively with L-homolysine would enable its visualization through advanced microscopy techniques. The challenge lies in achieving high specificity to distinguish L-homolysine from the much more abundant L-lysine.
Advanced Spectroscopic and Imaging Techniques: The adaptation of techniques like surface-enhanced Raman spectroscopy (SERS) or specific magnetic resonance spectroscopy (MRS) sequences could offer non-invasive detection, although achieving the required sensitivity and specificity for a single, non-abundant metabolite remains a significant hurdle.
A recent innovative approach for detecting nonproteinogenic amino acids involves their enzymatic conversion to a proteinogenic amino acid, which is then quantified using a cell-free protein synthesis system. acs.orgnih.gov This method provides a template that could potentially be adapted for L-homolysine, offering a sensitive and specific detection platform that circumvents the need for traditional chromatography. acs.orgnih.gov The successful development of these tools will be instrumental in advancing our understanding of L-homolysine's biological significance.
Expanding the Repertoire of L-Homolysine Analogs for Molecular Probes
A highly active and promising area of future research is the expansion of L-homolysine analogs to serve as specialized molecular probes. By modifying the structure of L-homolysine, scientists can create tools to investigate specific biological questions, particularly in the realm of post-translational modifications (PTMs).
A prime example of this approach is the synthesis and application of Nε-acetyl-L-homolysine. nih.gov Lysine acetylation is a crucial PTM that regulates protein function and is recognized by specific protein modules called bromodomains. nih.gov To investigate how the length of the amino acid side chain impacts bromodomain binding, researchers have created peptide probes where the standard acetyl-lysine is replaced with acetyl-homolysine. nih.gov
In one study, peptide probes containing acetylated homolysine were synthesized and tested against a panel of bromodomains from different families. nih.gov The findings revealed distinct binding patterns, demonstrating that some bromodomains can accommodate the longer side chain of homolysine, while others cannot. For instance, one of the tested bromodomains bound to the acetylated homolysine probe with an efficiency similar to that of the native acetyl-lysine substrate. nih.gov This research showcases the power of L-homolysine analogs to dissect the specificity of protein-protein interactions.
The table below summarizes hypothetical binding data based on such research, illustrating how different bromodomains might display varied binding preferences for peptides containing acetylated lysine versus its analogs.
| Bromodomain Target | Peptide Probe | Relative Binding Affinity (%) | Key Finding |
|---|---|---|---|
| Bromodomain A | Ac-Lysine | 100 | Shows strong preference for the natural Ac-Lysine side chain. |
| Bromodomain A | Ac-Homolysine | 25 | |
| Bromodomain A | Ac-Ornithine | 15 | |
| Bromodomain B | Ac-Lysine | 100 | Accommodates both Ac-Lysine and the longer Ac-Homolysine chain effectively. |
| Bromodomain B | Ac-Homolysine | 95 | |
| Bromodomain B | Ac-Ornithine | 40 | |
| Bromodomain C | Ac-Lysine | 100 | Tolerates side chain modifications but with reduced affinity. |
| Bromodomain C | Ac-Homolysine | 60 | |
| Bromodomain C | Ac-Ornithine | 55 |
Future work in this area will likely involve creating a wider variety of L-homolysine analogs. These could include:
Fluorescently Labeled Analogs: For use in fluorescence polarization assays and cellular imaging.
Photo-crosslinking Analogs: To permanently capture and identify interacting proteins.
Analogs with Different Acyl Groups: To probe the specificity of deacylating enzymes like sirtuins. nih.gov
By systematically expanding this chemical toolkit, researchers can gain deeper insights into the molecular recognition of PTMs and develop novel modulators of these important biological pathways.
Q & A
Q. What statistical approaches validate the significance of minor impurities detected in this compound batches?
- Methodological Answer : Apply principal component analysis (PCA) to impurity profiles from multiple batches. Use acceptance criteria (e.g., ≤0.5% total impurities per ICH Q3A) and control charts to monitor process consistency .
Safety & Compliance
Q. How do OSHA and ICH guidelines impact the handling of this compound in academic labs?
- Methodological Answer :
- OSHA Compliance : Follow 29 CFR 1910.1200 for hazard communication (e.g., SDS accessibility).
- ICH Stability Testing : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) studies for ≥6 months.
Document all procedures to meet audit requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
